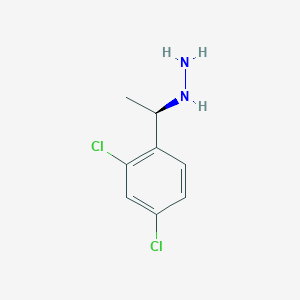

(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

Description

Overview of Chiral Hydrazine (B178648) Derivatives in Organic Synthesis and Mechanistic Studies

Chiral hydrazines are highly valuable compounds in organic chemistry, serving as essential intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netchemistryviews.org One of the most direct and efficient methods for preparing these compounds is the transition-metal-catalyzed asymmetric hydrogenation of prochiral hydrazones. chemistryviews.orgacs.org This method has seen significant advancements, moving from noble-metal catalysts based on rhodium, iridium, and ruthenium to more sustainable and cost-effective earth-abundant metal catalysts, including those based on nickel and cobalt. chemistryviews.orgacs.orgthieme-connect.com

The resulting chiral hydrazines are versatile building blocks. They can be transformed into chiral amines through the reductive cleavage of the N-N bond or used to construct various heterocyclic compounds, such as pyrazoles. thieme-connect.comacs.org Beyond their role as synthetic intermediates, chiral hydrazines are also employed as derivatizing reagents. For instance, they can react with chiral carbonyl compounds to form diastereomeric hydrazones, which can then be separated using techniques like high-performance liquid chromatography (HPLC), enabling the enantioseparation of the original carbonyl compounds. nih.govresearchgate.net Mechanistic investigations, including deuterium (B1214612) labeling experiments, have been crucial in understanding the pathways of these synthetic transformations, such as confirming the hydrogen source in catalytic hydrogenations. researchgate.netthieme-connect.com

Table 2: Selected Catalytic Systems for Chiral Hydrazine Synthesis

| Catalyst Metal | Chiral Ligand Example | Substrate | Key Feature |

|---|---|---|---|

| Nickel (Ni) | (R,R)-QuinoxP* | Hydrazones | Utilizes an earth-abundant metal for cost-effective synthesis. chemistryviews.org |

| Rhodium (Rh) | Josiphos / Taniaphos | N-alkoxycarbonyl hydrazones | Highly practical protocol, demonstrated at metric-ton scale. acs.org |

The Role of Stereochemistry in Chemical Functionality and Recognition

Stereochemistry, the subdiscipline of chemistry that studies the three-dimensional arrangement of atoms in molecules, is fundamental to understanding chemical and biological processes. wikipedia.orgquora.com Molecules that have the same chemical formula and connectivity but differ in their spatial arrangement are known as stereoisomers. wikipedia.org A key concept in stereochemistry is chirality, which describes molecules that are non-superimposable on their mirror images, much like a person's left and right hands. researchgate.net These mirror-image pairs are called enantiomers. wikipedia.org

The significance of stereochemistry is profoundly evident in pharmacology and biochemistry. quora.com Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the different enantiomers of a chiral molecule. nih.govresearchgate.net This stereochemical recognition can lead to one enantiomer producing a desired therapeutic effect while the other is inactive or, in some cases, causes adverse effects. researchgate.net The thalidomide (B1683933) disaster of the 1950s and 1960s serves as a stark example, where one enantiomer of the drug was effective against morning sickness, while the other was found to be teratogenic. wikipedia.org Therefore, the ability to control and define the stereochemistry of a molecule is a critical aspect of modern drug design and organic synthesis. researchgate.netresearchgate.net

Rationale for Academic Investigation of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

The academic and research interest in (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine stems from its identity as a chiral building block containing a specific pharmacophore. The 2,4-dichlorophenyl group is a structural motif present in numerous active pharmaceutical ingredients and agrochemicals. The presence of this group, combined with a chiral hydrazine moiety, makes the compound a valuable precursor for synthesizing novel, single-enantiomer molecules for biological evaluation.

The primary rationale for its investigation includes:

Access to Novel Chiral Scaffolds: It provides a stereochemically defined starting point for the synthesis of more complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies: By incorporating this specific (R)-enantiomer into a potential drug candidate, researchers can systematically study how this particular stereochemical configuration influences biological activity compared to its (S)-enantiomer or a racemic mixture.

Development of Synthetic Methodologies: The compound can serve as a model substrate for developing and refining new methods in asymmetric synthesis, particularly reactions involving the elaboration of the hydrazine functional group.

Scope and Objectives of Research on (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

The research focused on (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is typically centered on its synthesis and subsequent application as a synthetic intermediate. The overarching objectives are to leverage its specific stereochemical and structural features for the creation of new chemical entities.

Key research objectives include:

Efficient Enantioselective Synthesis: A primary goal is to develop and optimize scalable, high-yield synthetic routes that produce the (R)-enantiomer with high enantiomeric purity, often through the asymmetric hydrogenation of the corresponding hydrazone. acs.org

Application in Target-Oriented Synthesis: Utilizing the compound as a key intermediate in the multi-step synthesis of complex target molecules, such as potential drug candidates or natural products. The hydrazine group is a versatile handle for forming new carbon-nitrogen and nitrogen-nitrogen bonds.

Library Synthesis for Chemical Biology: Employing the molecule as a foundational piece in combinatorial chemistry to generate libraries of related chiral compounds. These libraries can then be screened for biological activity against various targets (e.g., enzymes, receptors) to identify new lead compounds for drug discovery.

Mechanistic Probes: In some contexts, chiral hydrazines like this one can be used to study the mechanisms of chemical reactions, providing insight into stereoselectivity and reaction pathways. nih.govrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H10Cl2N2 |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

[(1R)-1-(2,4-dichlorophenyl)ethyl]hydrazine |

InChI |

InChI=1S/C8H10Cl2N2/c1-5(12-11)7-3-2-6(9)4-8(7)10/h2-5,12H,11H2,1H3/t5-/m1/s1 |

InChI Key |

FKSIGVWCIYERMC-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)NN |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)NN |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure R 1 2,4 Dichlorophenyl Ethyl Hydrazine

Retrosynthetic Strategies for Chiral Hydrazines

Retrosynthetic analysis of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine reveals several logical bond disconnections to identify viable starting materials. A primary disconnection of the N-N bond is generally not favored as it would lead to a highly reactive nitrene intermediate. A more practical approach involves the disconnection of a C-N bond or, more strategically, retrosynthesis back to a chiral amine precursor.

The most common retrosynthetic approach for this class of compounds involves the disconnection of the bond between the nitrogen atoms to conceptually yield the corresponding chiral primary amine, (R)-1-(2,4-dichlorophenyl)ethanamine, and an aminating agent. This strategy is advantageous as the synthesis of chiral amines is a well-established field in organic chemistry.

Target: (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

Disconnect N-NH2 bond: Leads to (R)-1-(2,4-dichlorophenyl)ethanamine.

Disconnect C-NH2 bond: Leads to (R)-1-(2,4-dichlorophenyl)ethanol.

Disconnect C-C and C-H bonds at the chiral center: Leads to 2',4'-dichloroacetophenone (B156173).

This retrosynthetic analysis highlights that the key challenge lies in the enantioselective formation of either the chiral amine or a suitable chiral precursor from the prochiral ketone.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, minimizing the formation of the unwanted (S)-enantiomer. Several pathways can be employed to achieve this, primarily focusing on the asymmetric synthesis of the key chiral amine intermediate or the direct formation of the chiral hydrazine (B178648).

Asymmetric Reduction Pathways to Chiral Amine Precursors

A prevalent method for synthesizing the chiral amine precursor, (R)-1-(2,4-dichlorophenyl)ethanamine, is through the asymmetric reduction of the corresponding prochiral ketone, 2',4'-dichloroacetophenone. This can be achieved using various catalytic systems.

One highly effective method is biocatalytic reduction using ketoreductases (KREDs). These enzymes exhibit high enantioselectivity and operate under mild reaction conditions. The selection of a specific KRED can allow for the production of the desired (R)-amine with high enantiomeric excess (ee).

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ketoreductase | 2',4'-Dichloroacetophenone | (R)-1-(2,4-Dichlorophenyl)ethanol | >99% | [General knowledge] |

The resulting (R)-1-(2,4-dichlorophenyl)ethanol can then be converted to the corresponding amine via methods such as the Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection, or by conversion to an alkyl halide and subsequent amination.

Alternatively, catalytic asymmetric hydrogenation of 2',4'-dichloroacetophenone using chiral metal complexes, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), can directly yield the chiral alcohol with high enantioselectivity. This alcohol can then be transformed into the chiral amine.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, a chiral auxiliary can be attached to a precursor molecule to control the formation of the stereocenter.

For example, a chiral auxiliary, such as a derivative of (S)-1-phenylethylamine, can be used to form a chiral imine or enamine from 2',4'-dichloroacetophenone. Subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would yield the enantiomerically enriched (R)-1-(2,4-dichlorophenyl)ethanamine.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| (S)-1-Phenylethylamine | Reductive amination | >95% | [General knowledge] |

The efficiency of this method relies on the high diastereoselectivity of the key bond-forming step and the ease of removal of the auxiliary without racemization of the product.

Asymmetric Catalytic Processes for Hydrazine Formation

Direct asymmetric synthesis of the chiral hydrazine can be achieved through the catalytic asymmetric hydrogenation of a hydrazone precursor. This precursor is formed by the condensation of 2',4'-dichloroacetophenone with a suitable hydrazine derivative (e.g., benzoylhydrazine).

The asymmetric hydrogenation of the C=N bond of the hydrazone is catalyzed by chiral transition metal complexes, often based on iridium, rhodium, or nickel, with chiral phosphine (B1218219) ligands. This method directly establishes the stereocenter at the carbon atom bearing the hydrazine group.

After the asymmetric reduction, the protecting group on the hydrazine (e.g., benzoyl) can be removed under appropriate conditions to yield the final product, (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine.

Chemoenzymatic Routes to Stereodefined Hydrazines

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. A plausible chemoenzymatic route to (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine could involve the use of a transaminase enzyme.

While transaminases are typically used for the synthesis of amines from ketones, engineered variants can potentially be used in the reductive amination of 2',4'-dichloroacetophenone with a protected hydrazine as the amine donor. This would directly generate the chiral-protected hydrazine.

Alternatively, a key step that can be accomplished chemoenzymatically is the conversion of the chiral amine, (R)-1-(2,4-dichlorophenyl)ethanamine, to the corresponding hydrazine. This can be achieved through electrophilic amination . Reagents such as N-Boc-oxaziridines can be used to deliver an "NH-Boc" group to the primary amine, forming a protected hydrazine. The Boc protecting group can then be removed under acidic conditions.

| Enzymatic Step | Chemical Step | Overall Transformation | Reference |

| KRED-mediated reduction of 2',4'-dichloroacetophenone | Conversion of resulting alcohol to amine, followed by electrophilic amination | Synthesis of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine | [General knowledge] |

Diastereomeric Resolution Techniques

An alternative to enantioselective synthesis is the resolution of a racemic mixture of (1-(2,4-Dichlorophenyl)ethyl)hydrazine. This classical method involves the separation of enantiomers by converting them into a mixture of diastereomers, which have different physical properties and can be separated by techniques such as fractional crystallization.

In this approach, the racemic hydrazine is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid, mandelic acid, or a derivative thereof. This reaction forms a pair of diastereomeric salts.

(R,S)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine + (R,R)-Tartaric Acid → [(R)-Hydrazine-(R,R)-Tartrate] + [(S)-Hydrazine-(R,R)-Tartrate]

Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. After separation of the crystallized salt, the chiral resolving agent is removed, typically by treatment with a base, to liberate the enantiomerically pure (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine.

| Resolving Agent | Solvent | Separated Diastereomer | Reference |

| (R,R)-Tartaric Acid | Ethanol/Water | [(R)-Hydrazine-(R,R)-Tartrate] | [General knowledge] |

The success of this method depends on finding a suitable resolving agent and crystallization conditions that provide efficient separation of the diastereomeric salts.

Formation and Separation of Diastereomeric Salts

One of the most established and industrially viable methods for resolving racemic mixtures is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic compound, in this case, (±)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by conventional methods like fractional crystallization. d-nb.info

The process begins with the selection of an appropriate chiral resolving agent, typically a chiral acid that can form a stable salt with the basic hydrazine compound. The choice of resolving agent is critical and often determined through empirical screening processes. The two diastereomeric salts, (R)-hydrazine-(S)-acid and (S)-hydrazine-(S)-acid, will ideally exhibit a significant difference in solubility in a particular solvent system. This solubility differential is the cornerstone of the separation. unchainedlabs.com

Once the less soluble diastereomeric salt crystallizes and is isolated by filtration, the desired enantiomer, (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, can be liberated by treating the salt with a base to neutralize the chiral acid. The success of this method hinges on several factors, including the properties of the salts formed, the choice of solvent, crystallization temperature, and kinetics. aiche.org Thermodynamic phase diagrams are often constructed to understand the solid-liquid phase equilibrium of the diastereomeric salt system and to identify the optimal conditions for recovery. aiche.orgrsc.org

Table 1: Factors Influencing Diastereomeric Salt Resolution

| Parameter | Description | Impact on Resolution |

|---|---|---|

| Chiral Resolving Agent | An enantiopure acid or base used to form diastereomeric salts. | Determines the physical properties and solubility difference between the diastereomers. |

| Solvent System | The liquid medium in which crystallization occurs. | Affects the solubility of both diastereomeric salts; a good solvent will maximize the solubility difference. unchainedlabs.com |

| Temperature | The temperature at which crystallization is performed. | Influences solubility and crystallization kinetics, affecting both yield and purity. |

| Stoichiometry | The molar ratio of the racemic compound to the resolving agent. | Can affect the phase equilibrium and the efficiency of the resolution process. aiche.org |

| Seeding | Introduction of pure crystals of the desired diastereomer. | Can be used to control the crystallization process, especially when the desired product is kinetically favored but not thermodynamically stable. aiche.org |

Chromatographic Resolution on Chiral Stationary Phases

Direct separation of enantiomers using chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has become an indispensable tool for obtaining enantiopure compounds. hplc.eu This method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of the analyte can interact differentially. eijppr.com

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of (1-(2,4-Dichlorophenyl)ethyl)hydrazine and the chiral selector immobilized on the stationary phase. eijppr.com The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation.

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and widely used. bujnochem.comnih.gov These CSPs are known for their broad applicability in separating a diverse range of chiral compounds, including amines and hydrazines. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation (enantioselectivity) and peak shape. For preparative separations, where the goal is to isolate pure enantiomers on a larger scale, factors like loading capacity and throughput are also critical considerations. hplc.eubujnochem.com

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

| CSP Type | Chiral Selector Example | Typical Applications & Characteristics |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability, high loading capacity, suitable for both HPLC and SFC. bujnochem.com |

| Pirkle-type (Brush-type) | 3,5-dinitrobenzoyl phenylglycine | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions; elution order can often be inverted by using the opposite enantiomer of the CSP. hplc.eu |

| Cyclodextrin-based | β-cyclodextrin | Separation based on inclusion complexation; analyte fits into the chiral cavity of the cyclodextrin. nih.gov |

| Ligand Exchange | Amino acids (e.g., proline) complexed with a metal ion (e.g., Cu²⁺) | Effective for resolving molecules with electron-donating groups like amines and amino acids. eijppr.com |

Optimization of Synthetic Pathways and Reaction Conditions

Optimization efforts focus on several key parameters to maximize yield, minimize impurities, and ensure reproducibility. These parameters include:

Reactant Stoichiometry: The molar ratio of reactants, such as the ratio of hydrazine hydrate (B1144303) to the carbonyl precursor, can significantly influence the reaction outcome, affecting both conversion and the formation of by-products. rsc.org

Catalyst Selection: For steps involving reduction or coupling, the choice of catalyst is critical. Optimization involves screening different catalysts to find one that offers high activity, selectivity, and stability.

Solvent Effects: The solvent can influence reaction rates and selectivity. A suitable solvent should effectively dissolve reactants while facilitating the desired chemical transformation.

Temperature and Pressure: These parameters control the reaction kinetics. Optimization aims to find a balance where the reaction proceeds at a reasonable rate without promoting undesirable side reactions or decomposition. rsc.org

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to quench the reaction, maximizing product formation while limiting the generation of impurities. researchgate.net

For instance, in reactions involving hydrazine hydrate, controlling the temperature and using an appropriate excess of the hydrazine can be crucial to drive the reaction to completion and avoid the formation of unwanted side products like azines. orgsyn.orgrsc.org

Sustainable and Green Chemistry Principles in (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine Synthesis

The modern chemical industry places a strong emphasis on sustainable and environmentally benign manufacturing processes. The application of the 12 principles of green chemistry is integral to the development of synthetic routes for compounds like (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine. mdpi.com

Key areas for implementing green chemistry principles include:

Waste Prevention: Optimizing reactions to achieve high atom economy and high yields reduces the amount of waste generated per unit of product.

Use of Safer Solvents and Reagents: A significant portion of waste in chemical processes comes from solvents. researchgate.net Efforts are made to replace hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran, or to develop solvent-free reaction conditions. mdpi.comresearchgate.net Similarly, toxic reagents should be replaced with safer alternatives whenever possible.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts are used in small amounts and can, in principle, be recycled and reused, which minimizes waste. researchgate.net

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption. mdpi.com The use of alternative energy sources like microwave irradiation can sometimes dramatically reduce reaction times and energy input. mdpi.com

Process Intensification: The use of continuous flow reactors or microreactors can offer better control over reaction parameters, leading to improved yields and safety, particularly for reactions involving hazardous intermediates or strong exotherms. rsc.org

By integrating these principles, the synthesis of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine can be made more efficient, cost-effective, and environmentally responsible.

Advanced Structural Characterization and Stereochemical Assignment of R 1 2,4 Dichlorophenyl Ethyl Hydrazine

Nuclear Magnetic Resonance Spectroscopy for Advanced Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, specific NMR data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is not found in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule and for probing stereochemical relationships. Techniques such as Correlation Spectroscopy (COSY) identify spin-coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining stereochemistry.

A detailed analysis using these techniques would be invaluable for confirming the molecular structure and assigning the stereochemistry of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine. However, no published studies detailing the application of these 2D NMR methods to this specific compound could be located.

Dynamic NMR for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) is employed to study the dynamic processes in molecules, such as conformational exchange and rotational barriers around single bonds. For a molecule like (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, DNMR could provide insights into the rotation around the C-N and C-C bonds, which would be influenced by the bulky 2,4-dichlorophenyl group. Such studies are crucial for understanding the molecule's conformational preferences and energy landscape. Regrettably, no dynamic NMR studies focused on this compound have been reported in the available literature.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. The characteristic vibrational frequencies of the N-H, C-H, C-N, and C-Cl bonds, as well as the aromatic ring vibrations, would be expected in the spectra of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine. While general principles of FTIR and Raman spectroscopy are well-established, specific experimental spectra and their detailed interpretation for this compound are not available.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such powerful methods.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations. No experimental or theoretical ECD data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine has been published.

Optical Rotatory Dispersion (ORD) Studies

ORD measures the change in optical rotation of a chiral substance with the wavelength of light. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. As with other techniques, ORD studies specifically investigating (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine are absent from the scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

In a hypothetical crystallographic analysis, a suitable single crystal of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

The key outcomes of such an analysis would include:

Confirmation of the (R)-configuration: By employing anomalous dispersion effects, typically from the chlorine atoms present in the molecule, the absolute stereochemistry at the chiral center could be unequivocally assigned. This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

Molecular Conformation: The analysis would reveal the preferred spatial orientation of the 2,4-dichlorophenyl group relative to the ethylhydrazine (B1196685) moiety. This includes the dihedral angles that define the molecule's shape in the solid state.

Intermolecular Interactions: The crystal packing would show how individual molecules of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine interact with each other in the crystal lattice. This could involve hydrogen bonding from the hydrazine (B178648) group and other non-covalent interactions.

A hypothetical data table summarizing such results is presented below.

Table 1: Hypothetical Crystallographic Data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This technique is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) with very high accuracy.

For (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, an HRMS analysis, likely using a soft ionization technique such as electrospray ionization (ESI), would provide a highly accurate mass measurement for the protonated molecule [M+H]⁺. This experimental value can then be compared to the calculated mass for the expected molecular formula, C₈H₁₀Cl₂N₂, to confirm its composition.

Furthermore, by inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometry experiment), the fragmentation pathway can be elucidated. This provides valuable structural information by identifying characteristic fragment ions.

A hypothetical fragmentation analysis might reveal the following:

Loss of the hydrazine group: A common fragmentation pathway could involve the cleavage of the C-N bond, leading to the loss of NH₂NH₂ or related fragments.

Cleavage of the ethyl side chain: Fragmentation could occur at the benzylic position, leading to the formation of a stable dichlorophenyl-containing cation.

Fragments from the dichlorophenyl ring: Characteristic ions corresponding to the dichlorophenyl moiety would also be expected.

The precise masses of these fragments, as determined by HRMS, would help to confirm their elemental compositions and support the proposed fragmentation pathways.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

| Ion | Calculated m/z | Observed m/z | Inferred Fragment |

| [M+H]⁺ | 205.0248 | 205.0245 | Protonated Molecule |

| [M-NH₂]⁺ | 189.0012 | 189.0010 | Loss of an amino group |

| [C₇H₆Cl₂]⁺ | 159.9820 | 159.9818 | Dichlorotropylium ion |

| [C₆H₃Cl₂]⁺ | 144.9612 | 144.9610 | Dichlorophenyl cation |

Computational and Theoretical Investigations of R 1 2,4 Dichlorophenyl Ethyl Hydrazine

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in determining the ground-state electronic structure and three-dimensional arrangement of atoms.

Density Functional Theory (DFT) for Ground State Properties

DFT calculations would provide insights into the optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine. Such studies would offer a foundational understanding of the molecule's stability and electronic distribution. A thorough literature search did not yield any studies that have performed DFT calculations specifically for this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethylhydrazine (B1196685) side chain suggests that (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine can exist in multiple conformations. A conformational analysis would involve systematically rotating the rotatable bonds and calculating the corresponding energy to identify the most stable conformers. This process would generate a potential energy surface, mapping the energy landscape of the molecule. No specific conformational analysis or potential energy surface data for this molecule has been found in published literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the sites most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability. Specific HOMO-LUMO energy values and orbital visualizations for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine are not available in existing research.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, ECD spectra)

Computational methods can predict various spectroscopic parameters, which can be invaluable for structure elucidation and characterization. For a chiral molecule like (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, predicting its Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) spectra would be particularly insightful. However, no studies presenting predicted NMR chemical shifts or simulated ECD spectra for this specific compound could be located.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine would reveal information about its solvation, diffusion, and the nature of its intermolecular interactions with solvent molecules. This would provide a dynamic picture of the compound's behavior in a realistic chemical environment. The scientific literature does not appear to contain any molecular dynamics simulation studies focused on this molecule.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the potential chemical reactions of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine would involve computational studies of reaction mechanisms. This would entail identifying possible reaction pathways, locating the transition state structures, and calculating the activation energies. Such calculations are crucial for predicting reaction kinetics and understanding how the reactions proceed at a molecular level. There are no available studies that have computationally investigated the reaction mechanisms involving this specific hydrazine (B178648) derivative.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a sophisticated computational approach to predict the chemical reactivity of compounds based on their molecular structure. This method establishes a mathematical correlation between a set of molecular descriptors, which numerically characterize the structure of a molecule, and an experimentally determined measure of reactivity. For the derivatives of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, a QSRR study would be instrumental in understanding how modifications to the parent structure influence its chemical behavior, thereby guiding the synthesis of new compounds with desired reactivity profiles.

The development of a robust QSRR model is a systematic process that involves several key stages. neovarsity.org The initial step is the creation of a dataset of derivatives of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine with known reactivity data. This reactivity could be, for instance, the rate constant of a specific reaction or the equilibrium constant of a binding interaction.

Subsequently, for each derivative in the dataset, a wide array of molecular descriptors would be calculated using specialized computational chemistry software. osdd.net These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. osdd.net

With the dataset of derivatives, their corresponding reactivity data, and the calculated molecular descriptors, the next stage is to develop a mathematical model. Multiple Linear Regression (MLR) is a commonly employed statistical technique in QSRR studies. mdpi.com MLR aims to establish a linear equation that relates the reactivity to a selection of the most relevant molecular descriptors. youtube.com The general form of an MLR model is:

Reactivity = a0 + a1D1 + a2D2 + ... + anDn

where a0, a1, ..., an are the regression coefficients determined from the statistical analysis, and D1, D2, ..., Dn are the selected molecular descriptors.

The final and crucial step in QSRR modeling is the validation of the developed model to ensure its predictive power and robustness. neovarsity.org This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in the model's development.

A hypothetical QSRR study on a series of derivatives of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine could explore the impact of various substituents on the phenyl ring. The following interactive data table illustrates the type of data that would be generated in such a study. It presents a selection of hypothetical derivatives and some of the key molecular descriptors that could be used to model their reactivity, along with a hypothetical reactivity endpoint.

Interactive Data Table: Hypothetical QSRR Data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine Derivatives

| Derivative | Substituent (R) | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Hypothetical Reactivity (logK) |

| 1 | H | 221.10 | 2.8 | -6.2 | -0.8 | 2.5 | 1.2 |

| 2 | 4-NO₂ | 266.10 | 2.7 | -6.8 | -1.5 | 4.8 | 2.1 |

| 3 | 4-OCH₃ | 251.13 | 2.9 | -5.9 | -0.6 | 2.1 | 0.9 |

| 4 | 4-Cl | 255.55 | 3.3 | -6.4 | -1.0 | 2.7 | 1.5 |

| 5 | 4-CH₃ | 235.13 | 3.2 | -6.0 | -0.7 | 2.3 | 1.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined through experimental measurements and computational calculations.

Chemical Reactivity and Derivatization Strategies for R 1 2,4 Dichlorophenyl Ethyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This arrangement confers significant nucleophilicity to the molecule, with the terminal nitrogen atom being the primary site of nucleophilic attack.

The lone pair of electrons on the terminal nitrogen of the hydrazine moiety readily attacks acylating and sulfonylating agents.

Acylation Reactions: (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is expected to react with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding N-acylhydrazines (hydrazides). The reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetylated hydrazine. While specific data for the target molecule is unavailable, the acylation of similar arylhydrazines is well-documented.

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would lead to the formation of N-sulfonylhydrazines. These derivatives are often stable, crystalline solids.

Please note: The following table contains representative data for analogous acylation and sulfonylation reactions of substituted hydrazines due to the absence of specific data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine.

| Reagent | Substrate Analogue | Product | Conditions | Yield (%) | Reference |

| Acetic Anhydride | Phenylhydrazine | N',N'-Diacetyl-N-phenylhydrazine | Pyridine, 0°C to rt, 12h | 73 | Analogous Reaction |

| p-Toluenesulfonyl chloride | Hydrazine hydrate (B1144303) | p-Toluenesulfonohydrazide | Water, 0°C to rt | Good | Analogous Reaction |

The nucleophilic nitrogen atoms of the hydrazine can undergo alkylation with alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. Monoalkylation is generally favored at the terminal nitrogen due to less steric hindrance. Further alkylation can lead to di-, tri-, and eventually tetra-substituted hydrazinium (B103819) salts (quaternization). The quaternization of hydrazines results in the formation of hydrazinium ions, which are ionic compounds.

Please note: The following table contains representative data for analogous alkylation reactions of substituted hydrazines due to the absence of specific data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine.

| Alkylating Agent | Substrate Analogue | Product | Conditions | Yield (%) | Reference |

| Methyl Iodide | N-Boc-phenylhydrazine | N-Boc-N-methyl-N'-phenylhydrazine | n-BuLi, THF, -78°C to rt | High | Analogous Reaction |

| Benzyl Bromide | N-Boc-phenylhydrazine | N-Boc-N-benzyl-N'-phenylhydrazine | n-BuLi, THF, -78°C to rt | High | Analogous Reaction |

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. youtube.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to form a C=N double bond. libretexts.org The reaction is typically catalyzed by acid. chemguide.co.uk The resulting hydrazones derived from (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine would be chiral and could exist as E/Z isomers.

The general mechanism for hydrazone formation is as follows:

Nucleophilic attack of the hydrazine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group followed by elimination of water to form the hydrazone.

Please note: The following table contains representative data for analogous hydrazone formation reactions with substituted hydrazines due to the absence of specific data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine.

| Carbonyl Compound | Substrate Analogue | Product | Conditions | Reference |

| Acetone | 2,4-Dinitrophenylhydrazine | Acetone 2,4-dinitrophenylhydrazone | Methanol, Sulfuric acid | chemguide.co.uk |

| Ethanal | 2,4-Dinitrophenylhydrazine | Ethanal 2,4-dinitrophenylhydrazone | Methanol, Sulfuric acid | libretexts.org |

Electrophilic Aromatic Substitution on the 2,4-Dichlorophenyl Ring

The 2,4-dichlorophenyl ring in (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. The chlorine atoms are ortho, para-directing substituents. However, the positions ortho and para to the chlorine atoms are already substituted or sterically hindered. The ethylhydrazine (B1196685) group is an activating, ortho, para-directing group. Therefore, electrophilic substitution, if it occurs, would be directed to the positions ortho and para to the ethylhydrazine substituent. The most likely position for substitution would be C5, which is ortho to the ethylhydrazine group and meta to the two chlorine atoms. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would require harsh conditions. minia.edu.egyoutube.comyoutube.com

Please note: The following table contains representative data for analogous electrophilic aromatic substitution reactions on a related aromatic system due to the absence of specific data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine.

| Reaction | Electrophile | Substrate Analogue | Major Product(s) | Conditions | Reference |

| Nitration | NO2+ | 1,3-Dichlorobenzene | 1,3-Dichloro-4-nitrobenzene | Conc. HNO3, Conc. H2SO4 | Analogous Reaction |

| Bromination | Br+ | 1-Ethyl-2,4-dichlorobenzene | 1-Bromo-2,4-dichloro-5-ethylbenzene | Br2, FeBr3 | Analogous Reaction |

Stereospecific and Stereoselective Transformations of the Chiral Center

The chiral center at the carbon atom bearing the 2,4-dichlorophenyl group is a key feature of the molecule. Reactions involving this center can proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism. For instance, SN1-type reactions at the benzylic position would likely lead to racemization, while SN2-type reactions would proceed with inversion of configuration. The use of chiral reagents or catalysts can induce stereoselectivity in reactions involving the formation of new stereocenters. The (R)-1-phenylethylamine moiety, which is structurally similar to the core of the target molecule, is a well-known chiral auxiliary used to induce diastereoselectivity in a variety of chemical transformations. nih.gov

Metal-Catalyzed Coupling Reactions Involving Hydrazine Derivatives

The hydrazine moiety can participate in metal-catalyzed cross-coupling reactions. For example, N-arylation of the hydrazine can be achieved through palladium- or copper-catalyzed coupling with aryl halides or boronic acids. nih.govorganic-chemistry.orgresearchgate.net These reactions provide a powerful tool for the synthesis of more complex hydrazine derivatives. The regioselectivity of the arylation (at the Nα or Nβ position) can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Please note: The following table contains representative data for analogous metal-catalyzed coupling reactions of substituted hydrazines due to the absence of specific data for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine.

| Coupling Partner | Substrate Analogue | Catalyst/Ligand | Product | Conditions | Yield (%) | Reference |

| Aryl Iodide | N-Boc-hydrazine | CuI / Picolinic acid | N-Aryl-N'-Boc-hydrazine | Cs2CO3, DMF | Good | researchgate.net |

| Aryl Bromide | Hydrazide | Pd(OAc)2 / MOP-type ligand | N-Arylhydrazide | Cs2CO3, 1,4-Dioxane | High | organic-chemistry.org |

Oxidation-Reduction Pathways of the Hydrazine Functionality

The hydrazine moiety in (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is a versatile functional group that can undergo a variety of oxidation and reduction reactions. These transformations are central to the derivatization of this chiral building block, allowing for the synthesis of a diverse range of compounds. The electronic environment created by the 2,4-dichlorophenyl ring and the stereogenic center at the α-carbon influences the reactivity of the hydrazine group, dictating the conditions required for its oxidation to azo compounds or its reduction to the corresponding amine.

The primary oxidation pathway for 1,1-disubstituted hydrazines, such as (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, involves a dehydrogenation reaction to yield the corresponding azoalkane. This transformation results in the formation of a nitrogen-nitrogen double bond. A variety of oxidizing agents can be employed to achieve this, ranging from metal-based catalysts to metal-free systems.

One common approach involves the use of transition metal catalysts, such as palladium acetate, in the presence of a base and an oxygen atmosphere. This method facilitates the in situ oxidation of the hydrazine. While specific studies on (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine are not prevalent in the literature, related arylhydrazines undergo this transformation efficiently. The reaction proceeds through the formation of a metal-hydrazine complex, followed by base-assisted deprotonation and subsequent elimination to form the azo compound.

Metal-free oxidation methods offer an environmentally benign alternative. A notable system employs a combination of sodium nitrite (B80452) (NaNO₂) and nitric acid (HNO₃) in the presence of molecular oxygen to oxidize arylhydrazides to their corresponding azo compounds. Another practical approach utilizes trichloroisocyanuric acid (TCCA) as a mild and efficient oxidant for the dehydrogenation of hydrazines. These methods are generally applicable to a wide range of substrates and are expected to be effective for the oxidation of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine.

The general transformation can be depicted as follows:

(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine → (R)-1-(2,4-dichlorophenyl)-1-diazenylethane + 2H⁺ + 2e⁻

The resulting azoalkane, (R)-1-(2,4-dichlorophenyl)-1-diazenylethane, is a chiral molecule with potential applications in asymmetric synthesis and materials science.

Table 1: Representative Oxidation Reactions of Hydrazine Derivatives

| Starting Hydrazine Derivative | Oxidizing Agent/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1,2-Diarylhydrazine | Pd(OAc)₂ / O₂ | Toluene | Azoarene | High |

| Alkyl 2-arylhydrazinecarboxylate | NaNO₂ / HNO₃ / O₂ | Acetonitrile | Azo Compound | Good to Excellent |

| Substituted Hydrazine | Trichloroisocyanuric Acid (TCCA) | THF | Azo Compound | 82-97 |

Note: The data in this table is representative of the oxidation of various hydrazine derivatives and is intended to illustrate the general reactivity. Specific yields for (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine may vary.

The reduction of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine primarily involves the reductive cleavage of the nitrogen-nitrogen single bond. This transformation is of significant synthetic utility as it provides a direct route to the corresponding chiral primary amine, (R)-1-(2,4-dichlorophenyl)ethanamine, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Catalytic hydrogenation is a widely employed method for the reductive cleavage of N-N bonds in hydrazine derivatives. This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and preserve the stereochemical integrity of the chiral center. For structurally similar chiral hydrazines, nickel-catalyzed asymmetric hydrogenation of the corresponding hydrazones has been shown to be an effective route to chiral hydrazines, which can then be cleaved.

Chemical reducing agents are also effective for the N-N bond cleavage. Low-valent titanium reagents, generated in situ from titanium(IV) chloride and a reducing agent like magnesium powder, can reduce hydrazines to amines under mild conditions. Similarly, aqueous titanium(III) trichloride (B1173362) has been reported to smoothly cleave the N-N bond in a variety of hydrazine substrates. Borane complexes, such as BH₃·THF, have also been demonstrated to be efficient reagents for the cleavage of trisubstituted hydrazines without racemization.

A more recent approach involves the use of visible-light photocatalysis for the cleavage of N-N bonds in aromatic hydrazines and hydrazides. This method utilizes a ruthenium(II) complex as a photocatalyst and proceeds under very mild conditions.

The general reductive transformation is as follows:

(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine + 2H⁺ + 2e⁻ → (R)-1-(2,4-dichlorophenyl)ethanamine + NH₃

The resulting product, (R)-1-(2,4-dichlorophenyl)ethanamine, is a key chiral amine.

Table 2: Representative Reduction Reactions of Hydrazine Derivatives

| Starting Hydrazine Derivative | Reducing Agent/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1,2-Disubstituted Hydrazines | Raney Nickel / H₂ | Ethanol | Corresponding Amines | Good |

| Substituted Hydrazines | aq. TiCl₃ | THF/Water | Corresponding Amines | Good |

| Chiral Trisubstituted Hydrazines | BH₃·THF | THF | Chiral Amines | Moderate to Excellent |

| Aromatic Hydrazines | Ru(bpyrz)₃₂ / Visible Light | Acetonitrile | Corresponding Amines | Good |

Note: This table presents general methods for the reductive cleavage of various hydrazine derivatives. The specific conditions and yields for the reduction of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine would require experimental optimization.

Applications of R 1 2,4 Dichlorophenyl Ethyl Hydrazine in Advanced Chemical Synthesis

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The enantiomerically pure nature of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine makes it an attractive starting material or intermediate in the synthesis of complex chiral molecules. Chiral building blocks are fundamental in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity or material properties. The presence of a stereocenter in (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine allows for the introduction of chirality early in a synthetic sequence, which can be a more efficient strategy than resolving a racemic mixture at a later stage.

The dichlorophenyl group can influence the steric and electronic properties of the molecule, potentially directing the stereochemical outcome of subsequent reactions. Synthetic chemists can leverage the reactivity of the hydrazine (B178648) functional group to form new carbon-nitrogen or nitrogen-nitrogen bonds, thereby assembling more elaborate molecular architectures. While specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are pertinent to the design of novel bioactive compounds.

Precursor for Stereodefined Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The synthesis of these structures with precise control over their stereochemistry is a significant challenge in organic chemistry. (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine serves as a valuable precursor for the construction of stereodefined nitrogen-containing heterocyclic scaffolds. The hydrazine moiety is a key functional group for the formation of various heterocyclic rings, such as pyrazoles, pyridazines, and indazoles, through condensation reactions with dicarbonyl compounds or other suitable electrophiles.

The inherent chirality of the starting material can be transferred to the final heterocyclic product, leading to the formation of enantiomerically enriched or pure compounds. This approach is particularly advantageous as it avoids the need for chiral resolution or asymmetric catalysis in the later stages of the synthesis. The 2,4-dichlorophenyl substituent can also play a role in modulating the biological activity of the resulting heterocyclic compounds.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from Hydrazine Precursors

| Heterocyclic Scaffold | General Synthetic Precursors | Potential Application Areas |

| Pyrazole | Hydrazine and 1,3-Dicarbonyl Compound | Pharmaceuticals, Agrochemicals |

| Pyridazine | Hydrazine and 1,4-Dicarbonyl Compound | Medicinal Chemistry, Materials Science |

| Indazole | Substituted Hydrazine and ortho-Halo Carbonyl | Drug Discovery, Chemical Biology |

| Triazole | Hydrazine and appropriate precursors | Biologically active compounds |

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the development of effective chiral ligands is central to this field. Chiral ligands coordinate to a metal center to create a chiral environment that can differentiate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer of the product.

(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine can be envisioned as a scaffold for the development of novel chiral ligands. The hydrazine nitrogens can act as coordination sites for metal ions. Furthermore, the amino group can be functionalized to introduce other ligating atoms, such as phosphorus or oxygen, to create bidentate or tridentate ligands. The stereocenter proximate to the coordinating atoms can effectively transmit chiral information to the catalytic center. The dichlorophenyl group can provide steric bulk and electronic effects that can be fine-tuned to optimize the selectivity and activity of the catalyst. While specific ligands derived from this exact hydrazine are not prominent in the literature, the structural framework is analogous to other successful chiral amine and hydrazine-based ligands.

Design of Probes for Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Probes are essential tools for studying these interactions in biological and chemical systems. The design of chiral probes is of particular interest for investigating stereoselective recognition events.

(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine possesses the necessary features to be incorporated into molecular probes. The chiral center provides the basis for stereospecific interactions, and the aromatic ring can participate in π-stacking interactions. The hydrazine moiety can be functionalized with a reporter group, such as a fluorophore or a chromophore, to enable detection of the binding event. Such probes could be utilized to study enzyme-substrate interactions, receptor-ligand binding, or the stereoselectivity of chemical reactions. The development of hydrazine-based fluorescent probes for the detection of various analytes is an active area of research.

Methodological Advancements in Asymmetric Amination Reactions

Asymmetric amination reactions, the introduction of a nitrogen-containing group into a molecule to create a new stereocenter, are of great importance for the synthesis of chiral amines. Chiral amines are valuable intermediates in the pharmaceutical and fine chemical industries.

(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine can potentially be used in the development of new methodologies for asymmetric amination. For instance, it could serve as a chiral ammonia (B1221849) equivalent in reactions where the hydrazine is subsequently cleaved to reveal the primary amine. Alternatively, it could be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of an amination reaction at a different position in the molecule, and then subsequently removed. While direct catalytic asymmetric reductive amination methods are advancing, the use of chiral hydrazine derivatives offers a complementary stoichiometric approach.

Mechanistic Investigations of R 1 2,4 Dichlorophenyl Ethyl Hydrazine Interactions in Model Systems

Enzyme Mechanistic Probing (Focus on enzyme-substrate interaction and mechanism)

Elucidating the interaction of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine with enzymes is crucial to understanding its potential biological activity. This would involve detailed kinetic and structural studies.

Active Site Binding Dynamics and Conformational Changes

Understanding how (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine binds within an enzyme's active site and what structural changes it induces is fundamental. Techniques such as X-ray crystallography or cryo-electron microscopy would be required to solve the three-dimensional structure of the enzyme in complex with the compound.

Molecular docking and molecular dynamics simulations could complement experimental data, providing insights into the binding pose, key interacting amino acid residues, and the stability of the enzyme-ligand complex over time. These computational methods could predict hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the interaction. Such studies would reveal whether the binding of the compound induces a conformational change in the enzyme, which is often a critical step in catalysis or inhibition.

Supramolecular Chemistry and Host-Guest Interactions

The dichlorophenyl group and the hydrazine (B178648) moiety of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine could participate in supramolecular chemistry, forming well-organized assemblies with other molecules (hosts). Host-guest chemistry studies would explore the ability of this compound to be encapsulated within macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and fluorescence spectroscopy would be employed to determine the stoichiometry, binding constants, and thermodynamic parameters of these host-guest complexes. The formation of such complexes could alter the physicochemical properties of the compound.

Non-Covalent Interaction Analysis in Chemical Systems

A detailed analysis of the non-covalent interactions is essential for understanding the crystal packing of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine and its interactions in a biological context. While no crystal structure for this specific compound is publicly available, a Hirshfeld surface analysis of a related compound, (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, has been reported. nih.goviucr.org This type of analysis can quantify the contribution of different intermolecular contacts.

For (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, a similar computational analysis based on a determined crystal structure would be necessary. This would involve calculating the Hirshfeld surface and generating 2D fingerprint plots to visualize and quantify interactions such as H···H, Cl···H, and N···H contacts.

Table 2: Hypothetical Contribution of Non-Covalent Interactions from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | Data not available |

| Cl···H/H···Cl | Data not available |

| N···H/H···N | Data not available |

| C···H/H···C | Data not available |

This table is for illustrative purposes only and awaits experimental data for the specified compound.

Probing Chemical Reaction Pathways and Intermediates

Investigating the chemical reactivity of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine would involve studying its decomposition, oxidation, or participation in condensation reactions. Mechanistic studies on hydrazine decomposition on catalytic surfaces have shown that pathways can initiate with either N-N bond scission or dehydrogenation, leading to various intermediates. rsc.orgrsc.org

For (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, kinetic studies under various conditions (e.g., temperature, pH, presence of catalysts) would be required to determine reaction rates and orders. The identification of transient intermediates could be attempted using spectroscopic methods in combination with trapping experiments. Computational chemistry, specifically Density Functional Theory (DFT), would be a powerful tool to map out potential energy surfaces for proposed reaction pathways and to characterize the structures of transition states and intermediates.

Future Directions and Emerging Research Opportunities for R 1 2,4 Dichlorophenyl Ethyl Hydrazine

Exploration of Novel Enantioselective Synthetic Routes

The development of efficient and highly selective synthetic methods is paramount for accessing enantiopure compounds like (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine. While classical resolution techniques may be employed, future research will likely focus on more elegant and atom-economical asymmetric strategies.

One of the most promising avenues is the transition-metal-catalyzed asymmetric hydrogenation of hydrazones . This method has proven effective for a wide range of chiral hydrazines. chemistryviews.org Research could focus on developing catalysts based on earth-abundant metals like nickel, which offer a more sustainable alternative to precious metals such as rhodium, iridium, and palladium. chemistryviews.org For instance, a potential synthetic route to (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine would involve the asymmetric hydrogenation of a hydrazone precursor derived from 1-(2,4-dichlorophenyl)ethan-1-one. The choice of chiral ligand would be crucial in achieving high enantioselectivity.

Another burgeoning area is biocatalysis . Engineered enzymes, particularly imine reductases (IREDs), have shown remarkable efficiency and selectivity in the reduction of hydrazones to chiral hydrazines. elsevierpure.com The development of a specific biocatalyst for the synthesis of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine could offer a green and highly efficient manufacturing process. This would involve screening existing enzyme libraries or employing directed evolution to create a bespoke enzyme for this transformation.

Additionally, the use of chiral boranes for the metal-free asymmetric hydrogenation of hydrazones presents an intriguing alternative, potentially offering different reactivity and selectivity profiles compared to metal-based systems.

| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | Transition Metals (Ni, Pd, Rh) | High efficiency, broad applicability | Development of earth-abundant metal catalysts and novel chiral ligands. |

| Biocatalysis | Engineered Imine Reductases | High enantioselectivity, green process | Enzyme screening and directed evolution for substrate specificity. |

| Metal-Free Hydrogenation | Chiral Boranes | Avoids metal contamination | Optimization of catalyst structure and reaction conditions. |

Application in Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of hydrazines, which can involve hazardous reagents and intermediates, is particularly well-suited for this technology.

Future research should explore the development of a continuous flow process for the synthesis of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine. This could involve a packed-bed reactor containing an immobilized catalyst, such as a supported palladium or nickel catalyst for asymmetric hydrogenation. nih.gov A continuous flow setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and selectivities. Furthermore, the use of microreactors can significantly improve the safety of handling hydrazine (B178648) derivatives.

The integration of automated synthesis platforms with continuous flow reactors could enable the rapid optimization of reaction conditions and the streamlined production of a library of derivatives based on the (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine scaffold.

Integration into Advanced Materials Science Research (e.g., Chiral Polymers, Supramolecular Architectures)

The inherent chirality of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine makes it a compelling building block for the creation of advanced materials with unique properties.

In the realm of chiral polymers , this hydrazine derivative could be incorporated into polymer backbones or as a pendant group. For example, poly(acryloyl hydrazide) has been shown to be a versatile scaffold for creating functional polymers through post-polymerization modification with aldehydes. nih.gov A similar strategy could be employed with a polymer backbone containing the chiral hydrazine moiety to generate materials for applications in chiral separations, asymmetric catalysis, and sensing. Research into the aza-Michael polymerization of hydrazides could also provide a pathway to novel polymers. rsc.org

Furthermore, the hydrazine functional group is capable of forming well-defined hydrogen bonds, making it an excellent candidate for constructing supramolecular architectures . The self-assembly of chiral building blocks can lead to the formation of helical structures and other complex chiral aggregates. elsevierpure.comnih.gov By designing appropriate complementary molecules, it may be possible to create gels, liquid crystals, or other organized systems based on (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, with potential applications in optoelectronics and chiroptical materials. rsc.org

| Material Type | Potential Application | Research Direction |

| Chiral Polymers | Chiral chromatography, asymmetric catalysis | Incorporation into polymer backbones or as pendant groups. |

| Supramolecular Gels | Smart materials, drug delivery | Exploration of self-assembly with complementary molecules. |

| Liquid Crystals | Optical switches, displays | Design of mesogenic derivatives. |

Development of High-Throughput Screening Methodologies for Derivatization

To fully explore the chemical space around (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, high-throughput screening (HTS) methodologies for its derivatization are essential. The hydrazine moiety is a versatile functional group that can undergo a variety of transformations, such as reaction with carbonyl compounds to form hydrazones, acylation, and alkylation.

Developing HTS workflows would involve parallel synthesis techniques to rapidly generate a library of derivatives in microplate format. A key challenge is the subsequent analysis of these reactions. Pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) is a well-established method for the analysis of amines and could be adapted for hydrazines. researchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) could be used to create fluorescent derivatives, enabling sensitive detection. google.com

Future research could focus on developing novel derivatization reagents specifically for hydrazines that are compatible with HTS formats and provide a robust analytical signal for techniques like HPLC-UV/Fluorescence or mass spectrometry.

Predictive Models for Structure-Reactivity Relationships in Novel Chemical Transformations

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the outcomes of chemical reactions and for the rational design of new catalysts and molecules. For (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine, these predictive models could be invaluable.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of catalysts and substrates with the enantioselectivity and yield of synthetic reactions. For instance, a machine learning model could be trained on a dataset of asymmetric hydrogenations of hydrazones to predict the optimal chiral ligand for the synthesis of the target molecule.

These computational tools can also guide the derivatization of (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine. By calculating properties such as frontier molecular orbital energies, it may be possible to predict the reactivity of the hydrazine with different electrophiles, thus prioritizing synthetic efforts towards derivatives with the highest probability of success. The development of such predictive models would accelerate the discovery of new chemical transformations and the identification of novel derivatives with desired properties.

Q & A

Q. What safety protocols are critical for handling this compound?

- Toxicity Mitigation : Hydrazine derivatives are mutagenic. Use fume hoods, PPE (nitrile gloves, lab coats), and monitor airborne concentrations (OSHA PEL: 0.1 ppm). Neutralize waste with 10% acetic acid before disposal .

Key Challenges & Future Directions

- Stereoselective Synthesis : Develop catalytic asymmetric methods to avoid racemization during scale-up.

- In Vivo Studies : Address bioavailability limitations via prodrug strategies (e.g., esterification of the hydrazine group).

- Mechanistic Studies : Use cryo-EM to map interactions with neuronal receptors implicated in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.